![molecular formula C21H17N3O3S2 B2763777 N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 941966-32-1](/img/structure/B2763777.png)
N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Photochromic Materials and Spiropyrans
Photochromic compounds change color upon exposure to light, and they find applications in optical devices, sensors, and data storage. The synthesis of novel photochromic spiro[indoline-2,3′-naphthopyrans] substituted with the 1,3-benzothiazol-2-yl group has been reported . These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Unlike their benzopyran analogs, they display lower relative stability of the merocyanine isomers.
Halocyclization and Iodosulfonylation Reactions
The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions have been explored . This synthetic strategy leads to the formation of pyrimidobenzothiazoles. These heterocyclic compounds have potential applications in drug discovery and materials science.
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Modulation
Researchers have discovered a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers that act as GIRK channel activators . These compounds could be valuable in developing therapeutic agents for neurological disorders and pain management.
Mechanism of Action
While the specific mechanism of action for “N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” is not available, similar compounds have been evaluated for their anti-inflammatory activity . These compounds showed the highest IC50 values for COX-1 inhibition, and demonstrated excellent COX-2 SI values .
Future Directions
Thiazole derivatives have been the focus of many recent synthetic developments due to their diverse biological activities . They have shown promise in the development of various drugs and biologically active agents . Therefore, “N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide” and similar compounds may have potential for future research and development in the field of medicinal chemistry.
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h2-14H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZDWMQVJOSZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide |
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